Enantiomeric Purity and Stereochemical Control: A Critical Procurement Criterion for Chiral Synthesis
This product is supplied as the single (S)-enantiomer, a crucial requirement for stereocontrolled applications. In contrast, the racemic mixture (CAS 30389-17-4) or the (R)-enantiomer would compromise stereoselective outcomes. While direct comparative biological data for this specific compound are limited in the open literature, class-level evidence from structurally related chiral propargylamines underscores that opposite enantiomers often exhibit drastically different pharmacological profiles [1]. The defined stereochemistry at the chiral center is a non-negotiable attribute for any asymmetric synthesis campaign [2].
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 30389-17-4) or (R)-enantiomer |
| Quantified Difference | Not applicable (binary differentiation) |
| Conditions | Chiral center at C2; stereochemistry confirmed by InChIKey YSJBFJIMQKWSDK-WCCKRBBISA-N |
Why This Matters
Procurement of the correct enantiomer is essential to maintain stereochemical integrity and biological relevance in chiral drug discovery programs.
- [1] Ringdahl B, et al. Stereoselectivity of muscarinic receptors in vivo and in vitro for oxotremorine analogues. J Med Chem. 1985;28(12):1760-5. PMID: 2933518. View Source
- [2] PubChem. (2S)-But-3-yn-2-amine. Computed Descriptors. Accessed 2025. View Source
